molecular formula C7H6F3NO2 B1419133 Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 952182-25-1

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1419133
CAS No.: 952182-25-1
M. Wt: 193.12 g/mol
InChI Key: PQFWTUPLKUNQPO-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the chemical behavior of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of novel organic molecules and in the study of structure-activity relationships .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFWTUPLKUNQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662709
Record name Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-25-1
Record name Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate?

A1: [] this compound crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are as follows: a = 11.3688(4) Å, b = 10.6836(3) Å, c = 14.4518(5) Å, and β = 112.5320(10)°. The unit cell volume is 1621.32(9) Å3 and contains 8 molecules (Z=8). This detailed structural information was obtained through X-ray diffraction studies. []

Q2: Can you describe a synthetic route to access alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates?

A2: [] Yes, a viable synthetic strategy utilizes 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as the starting material. This compound serves as a trifluoromethyl-containing building block and undergoes a 2H-azirine ring expansion to yield 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides. These intermediates are then subjected to a two-step transformation. First, catalytic hydrogenation using H2/PtO2 generates alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. Subsequently, methylation followed by hydrazinolysis affords the target alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. []

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